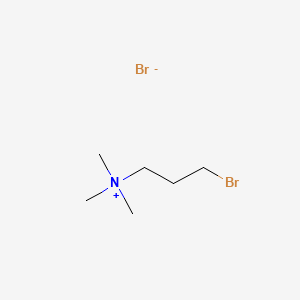

3-溴-N,N,N-三甲基丙-1-胺溴化物

描述

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, is a useful research compound. Its molecular formula is C6H15Br2N and its molecular weight is 261.00 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114234. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成亲水-疏水嵌段共聚物

该化合物在有机化学中得到应用,特别是在亲水-疏水嵌段共聚物的合成中 。这些共聚物在药物输送系统、组织工程和膜技术等领域具有广泛的应用。

超薄纳米卷(NSs)合成中的表面活性剂

(3-溴丙基)三甲基溴化铵可以用作合成超薄纳米卷(NSs)的表面活性剂 。NSs 在储能、催化和环境修复等各个领域具有潜在的应用价值。

新型亲水-疏水嵌段共聚物的制备

该化合物用于制备基于卡多聚(芳醚砜)的新型亲水-疏水嵌段共聚物,其中包含双季铵基团,用于阴离子交换膜 。这些膜广泛应用于燃料电池、水处理和其他分离过程。

八阳离子咪唑基铝(III)酞菁双功能催化剂的合成

(3-溴丙基)三甲基溴化铵可以用作合成八阳离子咪唑基铝(III)酞菁双功能催化剂的试剂 。该催化剂可用于各种化学反应,包括氧化和还原反应。

二价表面活性剂的生产

该化合物可用于生产二价表面活性剂,如 N-(3-三甲基铵丙基)十六烷基二甲基铵二溴化物和 N-(3-三甲基铵丙基)十八烷基铵二溴化物 。这些表面活性剂在洗涤剂、乳化剂和护发剂中都有应用。

季铵盐

作用机制

Target of Action

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt . It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers . The primary targets of this compound are the reactants involved in the synthesis of these copolymers .

Mode of Action

The compound acts as a surfactant and a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction . Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers .

Biochemical Pathways

The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have various applications, including the creation of anion exchange membranes . The compound’s action affects the pathways involved in the synthesis of these copolymers .

Pharmacokinetics

Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature .

Result of Action

The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers can be used to create anion exchange membranes . Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls .

Action Environment

The action of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

生化分析

Biochemical Properties

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins, facilitating the formation of hydrophilic-hydrophobic block copolymers . The compound’s quaternary ammonium structure allows it to act as a surfactant, which can influence the behavior of biomolecules in solution . Additionally, it can be used as a reagent in the synthesis of octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalysts .

Cellular Effects

The effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability . This interaction can affect various cellular functions, including nutrient uptake and waste removal .

Molecular Mechanism

At the molecular level, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exerts its effects through binding interactions with biomolecules. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular behavior .

Dosage Effects in Animal Models

The effects of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cell membranes and disruption of normal cellular processes .

Metabolic Pathways

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s quaternary ammonium structure allows it to participate in reactions that modify the chemical environment within cells, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s surfactant properties also play a role in its distribution, as it can associate with cell membranes and other lipid structures .

Subcellular Localization

The subcellular localization of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is influenced by its chemical structure and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can affect its activity and function, potentially leading to changes in cellular behavior .

属性

IUPAC Name |

3-bromopropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZGNZHUGJAKKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958832 | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-42-8 | |

| Record name | 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3779-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

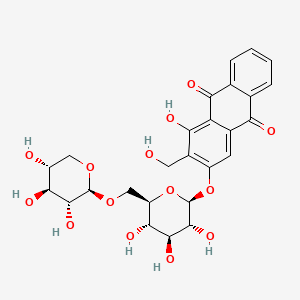

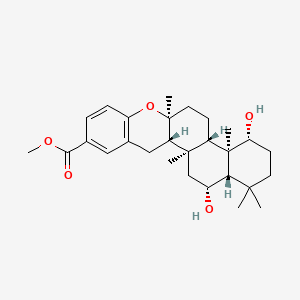

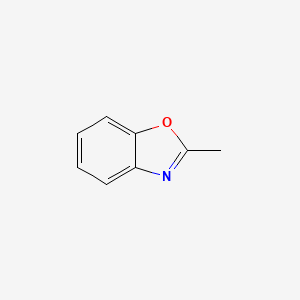

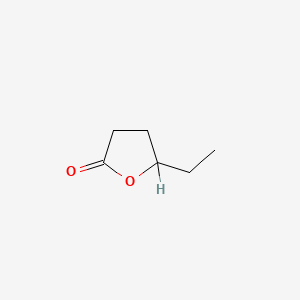

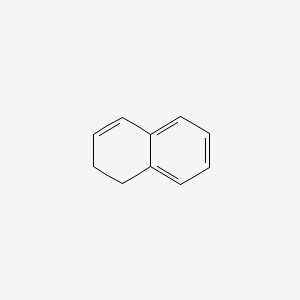

Feasible Synthetic Routes

Q1: How is 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide used in material science?

A1: 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide serves as a key reagent in developing anion exchange membranes (AEMs) for applications like water electrolysis. It acts as a grafting agent, introducing quaternary ammonium groups onto polymer backbones. [] These groups provide the membrane with the necessary ion-conducting properties. For instance, researchers successfully grafted it onto poly(carbazole) to create AEMs with high hydroxide ion conductivity and improved alkaline stability. []

Q2: Are there any challenges in using 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide for material modification?

A2: Yes, achieving a high degree of grafting with 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide can be challenging. The proximity of the bromide and ammonium groups can lead to competition between substitution and elimination reactions. [] This competition arises due to the increased acidity of the β-hydrogen. In some cases, this can limit the grafting efficiency, as observed in the synthesis of PDPC-3QA, where only 60% grafting was achieved. []

Q3: Beyond material science, what other research areas utilize 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide?

A3: 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in synthesizing permanently biocidal materials. Researchers have employed it to introduce quaternary ammonium salt (QAS) groups onto chitosan. [] This modification imparts inherent antimicrobial properties to the chitosan, making it effective against both Gram-negative and Gram-positive bacteria. []

Q4: How does the structure of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide contribute to its applications?

A4: The structure of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is crucial for its functionality. It features a reactive bromide group allowing for nucleophilic substitution reactions. This reactivity enables its use in grafting reactions to modify polymers. [] Additionally, the presence of the quaternary ammonium group imparts a permanent positive charge, beneficial for creating ion-conducting materials and antimicrobial surfaces. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。